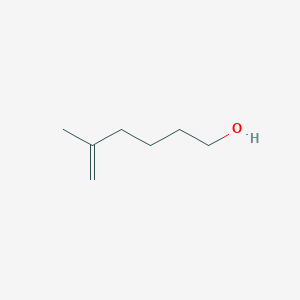

5-Methylhex-5-en-1-ol

Description

Significance and Context of Unsaturated Alcohols in Advanced Synthesis

Unsaturated alcohols are pivotal building blocks in modern organic chemistry due to the dual reactivity conferred by their functional groups. youtube.comaem.az The hydroxyl group allows for classic alcohol reactions such as oxidation to aldehydes and carboxylic acids, or conversion into ethers and esters. orientjchem.org Simultaneously, the carbon-carbon double bond can participate in a wide array of addition reactions, including hydrogenation to form saturated alcohols, and more complex carbon-carbon bond-forming strategies. aem.azrroij.com

This combination of functionalities makes unsaturated alcohols versatile precursors for the synthesis of a multitude of important substances, including pharmaceuticals, fragrances, polymers, and agrochemicals. aem.azorientjchem.org Their ability to be transformed into other compounds like aldehydes or ketones through controlled oxidation is a cornerstone of synthetic organic chemistry. youtube.comorientjchem.org Furthermore, their structure is found in numerous natural products, making them key targets and intermediates in total synthesis projects. mmsl.cz The reactivity of the double bond, for instance, is exploited in powerful cyclization reactions to create complex ring systems, such as tetrahydropyrans, which are ubiquitous in bioactive natural products. nih.gov

The naming of these compounds follows the IUPAC system, where numbers indicate the positions of the double bond and the hydroxyl group along the main carbon chain. youtube.com Their utility as synthetic intermediates is a primary driver of ongoing research into new and efficient methods for their preparation and transformation. rroij.comualberta.ca

Historical Perspective of 5-Methylhex-5-en-1-ol in Chemical Literature

While not as extensively documented as simpler unsaturated alcohols like allyl alcohol, this compound has appeared in chemical literature as a specific substrate in the development of advanced synthetic methodologies. Its primary role has been in reactions that construct complex heterocyclic structures.

A notable example is its use in the diastereoselective synthesis of substituted tetrahydropyrans. nih.gov Researchers developed a protocol using a copper(II) triflate–bisphosphine complex to catalyze a tandem olefin migration and Prins cyclization reaction. nih.gov In this process, this compound reacts with various aldehydes to form di- and trisubstituted tetrahydropyrans with good to excellent yields and high diastereoselectivity. nih.gov This copper-catalyzed method was presented as an improvement over earlier work that utilized platinum(II) catalysts, as it allowed for lower reaction temperatures and a broader range of suitable substrates. nih.gov

In earlier studies referenced in this work, it was noted that reacting this compound in the presence of a platinum(II) chloride/silver(I) triflate catalyst system without an aldehyde led to a cyclized side product, 2,2-dimethyltetrahydro-2H-pyran. nih.gov This demonstrates the compound's propensity for intramolecular cyclization, a key feature exploited in these synthetic strategies. The research highlights the compound's utility as a model substrate for testing and refining new catalytic systems for important synthetic transformations.

Compound and Data Tables

Table 1: Chemical Compound Mentioned

| Compound Name |

|---|

| This compound |

| Allyl alcohol |

| Aldehyde |

| Carboxylic acid |

| Ether |

| Ester |

| Ketone |

| Tetrahydropyran (B127337) |

| 2,2-dimethyltetrahydro-2H-pyran |

| Copper(II) triflate |

| Platinum(II) chloride |

Table 2: Properties of this compound Data sourced from PubChem CID 10820498

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=C)CCCCCO |

| InChI Key | PQNXLQBSJFPXSN-UHFFFAOYSA-N |

Table 3: Research Findings on the Cyclization of this compound Data from a study on tetrahydropyran synthesis. nih.gov

| Catalyst System | Co-reactant | Key Transformation | Outcome |

|---|---|---|---|

| Copper(II) triflate–bisphosphine | Various Aldehydes | Olefin Migration & Prins Cyclization | Efficient synthesis of substituted tetrahydropyrans in good yields and high diastereoselectivity. |

Structure

3D Structure

Properties

CAS No. |

5212-80-6 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

5-methylhex-5-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h8H,1,3-6H2,2H3 |

InChI Key |

JYMUQYLETHLSAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylhex 5 En 1 Ol

Convergent and Linear Synthesis Strategies for 5-Methylhex-5-en-1-ol

In the field of organic synthesis, chemists employ two primary strategies for constructing molecules: linear and convergent synthesis. chemistnotes.com

The synthesis of this compound can be approached using either strategy, depending on the chosen starting materials and reactions. For instance, a linear approach might involve modifying a six-carbon chain, while a convergent approach could involve joining two smaller three- or four-carbon fragments.

Reduction-Based Approaches to this compound

Reduction-based methods are a fundamental strategy for preparing primary alcohols and are applicable to the synthesis of this compound. These approaches typically involve the reduction of a carboxylic acid derivative, such as an ester or a ketone, at the appropriate position in the carbon chain.

The reduction of an ester is a common and effective method for producing primary alcohols. For the synthesis of this compound, the corresponding ester, methyl 5-methylhex-5-enoate, would serve as the precursor.

Powerful reducing agents are necessary to convert the ester functional group into a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent and widely used reagent for this transformation. wikipedia.org It is stronger than other common reducing agents like sodium borohydride (B1222165) (NaBH₄), which is generally not effective for reducing esters. masterorganicchemistry.com The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This initially forms a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxy group (-OR) to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of LiAlH₄ to an alkoxide, which, upon an acidic workup, is protonated to yield the final primary alcohol, this compound. masterorganicchemistry.com

| Starting Material | Reagent | Solvent | Workup | Product |

|---|---|---|---|---|

| Methyl 5-methylhex-5-enoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Aqueous acid (e.g., H₃O⁺) | This compound |

The reduction of a ketone is a standard method for synthesizing a secondary alcohol. In the context of the 5-methylhexene framework, the reduction of 5-methylhex-5-en-2-one provides a pathway to the corresponding secondary alcohol, 5-methylhex-5-en-2-ol, not the primary alcohol this compound. odinity.comnih.gov

This transformation can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). odinity.comdavuniversity.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone. This is followed by a protonation step (workup) to yield the secondary alcohol. davuniversity.org One documented procedure involves the reduction of 5-methyl-5-hexen-2-one (B1580765) with LiAlH₄ to produce 5-methylhex-5-en-2-ol. odinity.com

While this specific reduction does not yield the target primary alcohol, it demonstrates a key synthetic pathway within this family of compounds. To obtain the primary alcohol from a ketone, one would need to start with a different precursor or employ a more complex multi-step strategy involving carbon chain extension and functional group manipulation.

Carbon-Carbon Bond Formation Strategies for this compound

These strategies involve creating the carbon skeleton of the molecule by forming new carbon-carbon bonds. Such methods are highly versatile and central to organic synthesis.

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.comdummies.com It involves the reaction of a Grignard reagent (an organomagnesium halide, R-MgX) with an electrophile, such as a carbonyl compound or an epoxide. dummies.commasterorganicchemistry.com

To synthesize this compound, a convergent approach could be employed. One possible disconnection involves reacting an isobutenyl Grignard reagent (2-methylpropenylmagnesium bromide) with a suitable three-carbon electrophile containing a latent hydroxyl group, such as oxetane (B1205548) or 3-bromo-1-propanol (B121458) (with its hydroxyl group protected). A more direct approach would be the reaction of a Grignard reagent with an epoxide. For instance, reacting a Grignard reagent with an epoxide adds two carbons to the chain and is particularly useful for synthesizing primary alcohols. organicchemistrytutor.com The Grignard reagent attacks the less substituted carbon of the epoxide ring, leading to the formation of an alcohol after an acidic workup. masterorganicchemistry.com

| Target Molecule | Grignard Reagent (Nucleophile) | Electrophile | Bond Formed |

|---|---|---|---|

| This compound | 4-Pentenylmagnesium bromide | Formaldehyde | C1-C2 |

| This compound | Allylmagnesium bromide | 3-Methyl-oxirane | C3-C4 |

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This method is renowned for its regioselectivity, yielding an "anti-Markovnikov" product where the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.commasterorganicchemistry.com The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl group across the double bond. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound, one could start with a diene, such as 5-methyl-1,5-hexadiene. The key to this synthesis would be the selective hydroboration of the terminal, less sterically hindered double bond (at C1-C2) in the presence of the internal, more substituted double bond (at C5-C6). Sterically hindered borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, are often used to enhance this selectivity. masterorganicchemistry.comnih.gov These bulky reagents preferentially react with the more accessible terminal alkene.

The mechanism begins with the addition of the borane across the terminal double bond, forming an organoborane intermediate. wikipedia.org In the second step, this intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). masterorganicchemistry.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the desired primary alcohol, this compound, while leaving the internal double bond intact. masterorganicchemistry.com

Multi-Component Coupling Approaches

Multi-component coupling reactions, which involve the simultaneous combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecules like this compound. These reactions are prized for their atom and step economy. A plausible three-component approach to synthesize the carbon skeleton of this compound could involve the coupling of a four-carbon carbonyl compound, a diene, and an organometallic reagent.

For instance, a nickel-catalyzed three-component coupling of 1,3-butadiene, an aldehyde, and an arylboronic acid can yield 1,4-disubstituted homoallylic alcohols. nih.gov While not a direct synthesis of the target molecule, this methodology establishes a precedent for the convergent assembly of such structures. A hypothetical adaptation for this compound could involve the reaction of isobutylene (B52900) oxide (as a precursor to the C5-methyl group and C5-C6 double bond), a suitable three-carbon aldehyde, and an organometallic reagent in the presence of a transition metal catalyst.

Another relevant strategy is the Co(III)-catalyzed three-component synthesis of homoallylic alcohols, which can create acyclic quaternary centers. rsc.org This reaction proceeds via C-H bond activation and sequential addition to internally substituted dienes and a carbonyl compound. Such an approach could be envisioned to construct the core of this compound from simple, readily available precursors.

The key advantage of these multi-component strategies lies in their ability to rapidly build molecular complexity from simple starting materials in a single pot, often with high levels of regio- and stereoselectivity. libretexts.orgnih.gov

Olefin Metathesis Approaches to Derivatives of this compound

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. nih.gov Cross-metathesis, an intermolecular variation of this reaction, can be employed to synthesize derivatives of this compound. This reaction involves the "swapping" of alkylidene fragments between two different alkenes, typically in the presence of a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. organic-chemistry.org

A hypothetical synthetic route to a derivative of this compound could involve the cross-metathesis of isobutylene with a suitable functionalized olefin, such as but-3-en-1-ol. The reaction, catalyzed by a ruthenium complex, would ideally lead to the formation of 5-methylhex-4-en-1-ol, an isomer of the target compound, with the concomitant release of ethylene.

Recent advancements have led to the development of Z-selective ruthenium catalysts, which could allow for the controlled synthesis of the cis-isomer of the product. rsc.orgnih.gov The functional group tolerance of modern ruthenium catalysts is a significant advantage, allowing for the presence of hydroxyl groups in the substrates. nih.gov However, isomerization of the double bond in the allylic alcohol product can sometimes be a competing side reaction. whiterose.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Potential Product (Derivative) |

|---|---|---|---|

| Isobutylene | But-3-en-1-ol | Grubbs' Catalyst | 5-Methylhex-4-en-1-ol |

Stereoselective Synthesis of this compound and its Enantiomers

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of chiral molecules, which is of paramount importance in fields such as pharmacology and materials science.

Asymmetric Catalysis in this compound Production

Enzymatic Resolution:

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of enantiomerically enriched this compound, a racemic mixture of the alcohol could be subjected to lipase-catalyzed acylation.

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for the resolution of a variety of alcohols, including secondary and allylic alcohols. nih.govnih.govdiva-portal.org The enzyme demonstrates high enantioselectivity in the transesterification of racemic alcohols with an acyl donor, such as vinyl acetate (B1210297). One enantiomer of the alcohol is selectively acylated to the corresponding ester, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated chromatographically. This method has been successfully applied to the resolution of sterically hindered allylic alcohols. nih.gov

| Substrate | Enzyme | Acyl Donor | Products |

|---|---|---|---|

| (±)-5-Methylhex-5-en-1-ol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | (R)-5-Methylhex-5-en-1-ol and (S)-5-Methylhex-5-enyl acetate (or vice versa) |

Diastereoselective Routes to this compound Derivatives

Diastereoselective synthesis aims to control the formation of stereoisomers in molecules with multiple chiral centers. For derivatives of this compound, a key strategy would involve the diastereoselective addition of a nucleophile to a chiral aldehyde precursor.

The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemical outcome of nucleophilic additions to α-chiral aldehydes. libretexts.orgwikipedia.org This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. youtube.com

For instance, the synthesis of a diastereomerically enriched derivative of this compound could be envisioned starting from a chiral aldehyde such as (R)-2-methylbutanal. The addition of a suitable organometallic reagent, such as an isobutenyl Grignard or organolithium reagent, would be expected to proceed with Felkin-Anh control to afford the anti-homoallylic alcohol as the major diastereomer. nsf.gov The stereochemical outcome can sometimes be reversed through chelation control if the α-substituent and the carbonyl oxygen can coordinate to a Lewis acidic metal center. nih.gov

The synthesis of (E)-δ-hydroxymethyl-anti-homoallylic alcohols has been achieved with high stereo- and enantioselectivity via aldehyde allylation with a chiral α-borylmethyl-(E)-crotylboronate, showcasing a powerful method for constructing such motifs. nsf.govrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic processes that minimize environmental impact and maximize resource efficiency.

One of the core principles of green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org Addition reactions, for example, generally have a high atom economy, as all the atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. scranton.edu The multi-component coupling approaches discussed earlier are inherently atom-economical.

Another key metric is the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. pnas.org A lower E-Factor indicates a greener process. The use of catalytic reagents over stoichiometric ones significantly improves both atom economy and the E-Factor, as catalysts are used in small amounts and can often be recycled. The ruthenium-catalyzed olefin metathesis and enzyme-catalyzed resolutions are excellent examples of catalytic processes.

The choice of solvents is also a critical aspect of green chemistry. Utilizing greener solvents, or performing reactions under solvent-free conditions, can drastically reduce the environmental footprint of a synthesis. mdpi.com Biocatalytic reactions, such as the enzymatic resolution of this compound, are often performed in aqueous media or in minimal amounts of organic solvents, aligning well with green chemistry principles. diva-portal.org

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemistry. While not directly addressed in the synthetic routes discussed, the development of pathways that utilize bio-based starting materials to generate the precursors for this compound synthesis would represent a significant advancement in its green production. monash.edu

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Atom Economy | Favoring multi-component and addition reactions over substitution and elimination reactions. |

| Catalysis | Employing catalytic methods like olefin metathesis and enzymatic resolution. |

| Safer Solvents | Utilizing aqueous media for enzymatic reactions or minimizing solvent use. |

| Renewable Feedstocks | Exploring bio-based sources for the synthesis of starting materials. |

Reactivity and Reaction Mechanisms of 5 Methylhex 5 En 1 Ol

Electrophilic and Nucleophilic Transformations of 5-Methylhex-5-en-1-ol

The molecule's reactivity profile is characterized by the nucleophilic nature of the hydroxyl group's oxygen atom and the electron-rich π-bond of the alkene, which is susceptible to electrophilic attack.

The oxygen atom of the primary hydroxyl group possesses lone pairs of electrons, making it a potent nucleophile and a proton acceptor (a Brønsted-Lowry base). Reactions at this site typically involve the formation or cleavage of the oxygen-hydrogen or carbon-oxygen bond.

The nucleophilic character of the hydroxyl group allows it to readily participate in esterification and etherification reactions.

Esterification: this compound can be converted to its corresponding ester by reaction with a carboxylic acid or a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for faster and more quantitative conversion, an acyl chloride can be used, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification: The formation of an ether from this compound is commonly achieved via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide to yield the ether.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 5-methylhex-5-en-1-yl acetate (B1210297) |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. The reaction proceeds without affecting the alkene moiety if appropriate reagents are chosen.

Oxidation to Aldehyde: The selective oxidation to the corresponding aldehyde, 5-methylhex-5-enal (B6153755), requires the use of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) are effective for this transformation, preventing over-oxidation to the carboxylic acid. acs.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) will achieve this transformation. Under these conditions, the aldehyde is formed as a transient intermediate which is rapidly oxidized further.

Table 2: Oxidation Products of this compound

| Oxidizing Agent(s) | Product | Product Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 5-methylhex-5-enal | Aldehyde |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, its conversion into a better leaving group is a prerequisite for substitution. This is typically accomplished by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Once the hydroxyl group is activated as a tosylate, it can be readily displaced by a wide range of nucleophiles in an S_N2 reaction. For example, reaction with sodium azide (B81097) (NaN₃) yields 5-azido-1-methylhex-1-ene. The azide functional group is itself a versatile precursor for other functionalities, most notably amines via reduction. rsc.org

Table 3: Azide Formation via Nucleophilic Substitution

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 5-methylhex-5-en-1-yl tosylate |

The terminal alkene in this compound is a region of high electron density due to the presence of the π-bond, making it susceptible to attack by electrophiles.

The alkene undergoes electrophilic addition reactions where the π-bond is broken and two new sigma bonds are formed. The regioselectivity of these additions typically follows Markovnikov's rule. The mechanism involves the initial attack of the alkene's π-electrons on an electrophile, leading to the formation of the most stable carbocation intermediate. For the 1,1-disubstituted alkene in this compound, this results in a tertiary carbocation, which is highly stabilized.

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr or HCl) proceeds according to Markovnikov's rule. The hydrogen atom adds to the carbon atom of the double bond that bears more hydrogen atoms (the terminal CH₂ group), and the halide adds to the more substituted carbon atom. This leads to the formation of a tertiary alkyl halide.

Hydration: The acid-catalyzed addition of water (hydration) also follows Markovnikov's rule. The initial protonation of the alkene forms a tertiary carbocation, which is then attacked by a water molecule. Subsequent deprotonation yields a tertiary alcohol, resulting in the formation of a diol.

Table 4: Electrophilic Addition Reactions

| Reaction Type | Reagent(s) | Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | Hydrogen Bromide (HBr) | 5-bromo-5-methylhexan-1-ol | Markovnikov |

Alkene Group Reactivity

Radical Addition and Polymerization Reactions

The terminal double bond in this compound is susceptible to radical addition reactions. A classic example is the anti-Markovnikov hydrobromination, which occurs in the presence of a radical initiator such as peroxides (ROOR) and light or heat. youtube.commasterorganicchemistry.com

Mechanism of Radical Hydrobromination:

Initiation: The peroxide homolytically cleaves to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from hydrogen bromide (HBr) to generate a bromine radical (Br•). youtube.com

Propagation:

The bromine radical adds to the less substituted carbon (C6) of the alkene. This regioselectivity is governed by the formation of the more stable tertiary radical at C5. masterorganicchemistry.comyoutube.com

The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product, 6-bromo-5-methylhexan-1-ol, and regenerating a bromine radical to continue the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine.

This process provides a synthetic route to terminal functionalization, complementing the Markovnikov addition that proceeds under ionic conditions.

The terminal alkene also makes this compound a monomer candidate for radical polymerization. In the presence of a suitable radical initiator, the double bonds can link to form a long-chain polymer, poly(this compound), where the hydroxyl groups are pendant to the main polymer backbone.

Cross-Coupling Methodologies (e.g., trifluoromethylation)

Modern cross-coupling methods can be applied to the alkene moiety of this compound. The trifluoromethylation of unactivated alkenes, for instance, is a valuable transformation in medicinal chemistry. chemistryviews.orgnih.gov While direct trifluoromethylation of this compound is not extensively documented, established protocols for unactivated terminal alkenes are applicable.

One such method involves visible-light photoredox catalysis. acs.orgacs.org In a typical system, a photocatalyst (e.g., Ru(bpy)₃Cl₂) is excited by light and engages with a trifluoromethyl source (like CF₃I or Umemoto's reagent) to generate a trifluoromethyl radical (•CF₃). nih.govacs.org This radical then adds to the terminal carbon of the alkene, and the resulting radical intermediate is subsequently reduced and protonated to yield the hydrotrifluoromethylated product.

Another significant cross-coupling reaction is the Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org The alcohol this compound can be coupled with an aryl or vinyl halide (R-X) in the presence of a Pd(0) catalyst and a base. The reaction typically proceeds via oxidative addition of the halide to the palladium center, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product, (E)-6-aryl-5-methylhex-5-en-1-ol.

| Reaction | Reagents | Catalyst | Product |

| Hydrotrifluoromethylation | CF₃I, H-source | Photoredox Catalyst (e.g., Ru(II) complex) | 6,6,6-Trifluoro-5-methylhexan-1-ol |

| Heck Coupling | Aryl Halide (Ar-X), Base | Pd(0) complex (e.g., Pd(OAc)₂) | (E)-6-Aryl-5-methylhex-5-en-1-ol |

Epoxidation and Dihydroxylation Protocols

The electron-rich double bond of this compound readily undergoes oxidation reactions such as epoxidation and dihydroxylation.

Epoxidation: Treatment with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.com The reaction is a concerted syn-addition of an oxygen atom to the double bond. For a homoallylic alcohol like this compound, the hydroxyl group can direct the epoxidation to the same face of the alkene through hydrogen bonding with the peroxy acid, leading to diastereoselectivity. ic.ac.uk This forms 2-methyl-2-(oxiran-2-ylmethyl)butan-1-ol.

Dihydroxylation: The alkene can be converted to a vicinal diol, 5-methylhexane-1,5,6-triol. This is typically achieved using osmium tetroxide (OsO₄) in a catalytic amount, with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols by incorporating chiral quinine-based ligands (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL in AD-mix-α and AD-mix-β, respectively). wikipedia.orgyork.ac.uk This reaction proceeds via a [3+2] cycloaddition of OsO₄ to the alkene, followed by hydrolysis of the intermediate osmate ester. wikipedia.org

| Transformation | Reagent(s) | Key Features | Product |

| Epoxidation | m-CPBA | Syn-addition, potential for diastereoselective direction by the OH group | 2-methyl-2-(oxiran-2-ylmethyl)butan-1-ol |

| Dihydroxylation | OsO₄ (cat.), NMO | Syn-dihydroxylation | 5-methylhexane-1,5,6-triol |

| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α or AD-mix-β | Enantioselective syn-dihydroxylation | Chiral 5-methylhexane-1,5,6-triol |

Intramolecular Cyclization Reactions of this compound

The presence of both a nucleophilic hydroxyl group and an electrophilic (upon activation) alkene within the same molecule allows this compound to undergo various intramolecular cyclization reactions to form heterocyclic products.

Acid-Catalyzed Cyclizations (e.g., Prins cyclization to tetrahydropyrans, oxepines, oxocenes)

Under acidic conditions, the hydroxyl group of this compound can cyclize onto the alkene via an intramolecular hydroalkoxylation (or etherification) reaction. Protonation of the double bond by a strong acid generates a tertiary carbocation at the C5 position. This carbocation is then trapped by the intramolecular hydroxyl group. Depending on the mode of attack, this can lead to the formation of six-membered or seven-membered cyclic ethers. The formation of a six-membered tetrahydropyran (B127337) ring (2,2-dimethyltetrahydropyran) is generally favored according to Baldwin's rules (6-endo-trig cyclization).

While a true Prins cyclization involves the reaction of an alkene with a carbonyl compound, the term is sometimes used more broadly for related acid-catalyzed cyclizations. beilstein-journals.org For instance, the corresponding aldehyde, 5-methylhex-5-enal, readily undergoes Prins cyclization.

Halogen-Mediated Cycloetherification (e.g., bromocyclization)

Electrophilic halogens such as bromine (Br₂) or iodine (I₂), often in the presence of a mild base, can induce the cyclization of this compound. This reaction, known as halocyclization or cycloetherification, is initiated by the attack of the alkene on the electrophilic halogen, forming a cyclic halonium ion intermediate (e.g., a bromonium or iodonium (B1229267) ion).

The hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion to open the ring and form a halogenated cyclic ether. The regioselectivity of this ring-opening is influenced by both steric and electronic factors, potentially leading to a mixture of five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) rings. For terminal alkenes, the formation of the tetrahydropyran derivative via a 6-endo-trig pathway is often observed.

Metal-Catalyzed Cyclizations (e.g., Pt(II)-catalyzed)

Transition metals, particularly late transition metals like platinum(II) and gold(I), are effective catalysts for the intramolecular hydroalkoxylation of unsaturated alcohols. rsc.orgnih.gov These reactions offer a milder alternative to acid-catalyzed methods.

Mechanism with Pt(II) or Au(I): The catalyst, often a Pt(II) salt like PtCl₂, activates the alkene by coordinating to the double bond, making it more electrophilic. acs.org The pendant hydroxyl group then attacks the activated alkene in an intramolecular fashion. This nucleophilic attack can proceed via different pathways depending on the specific metal and ligands, but typically results in the formation of a new carbon-oxygen bond. Subsequent protonolysis or other steps regenerate the catalyst and release the cyclic ether product, 2,2-dimethyltetrahydropyran. These catalysts often provide high selectivity for the formation of the six-membered ring. rsc.org

| Cyclization Type | Catalyst/Reagent | Intermediate | Primary Product |

| Acid-Catalyzed | H⁺ (e.g., H₂SO₄) | Tertiary Carbocation | 2,2-Dimethyltetrahydropyran |

| Halogen-Mediated | I₂ or Br₂ | Iodonium/Bromonium Ion | 3-Iodo-2,2-dimethyltetrahydropyran |

| Metal-Catalyzed | PtCl₂ or Au(I) complex | π-Alkene-Metal Complex | 2,2-Dimethyltetrahydropyran |

Rearrangement Reactions Involving this compound Scaffolds

The structural framework of this compound, characterized by a terminal double bond and a primary alcohol, provides a versatile scaffold for various rearrangement reactions. These transformations are pivotal in organic synthesis for constructing complex molecular architectures from simpler precursors. This section explores the involvement of this compound and its derivatives in ene reactions, electrocyclic transformations, aza-Cope rearrangements, and vinyl radical cyclizations.

Ene Reactions and Electrocyclic Transformations

While direct studies on the ene reactions of this compound are not extensively documented, the reactivity of its oxidized derivative, 5-methylhex-5-enal, in intramolecular carbonyl-ene reactions provides significant insight. The carbonyl-ene reaction is a powerful tool for the formation of cyclic homoallylic alcohols. acs.orgacs.org In this pericyclic reaction, the aldehyde group acts as the enophile, and the tethered alkene functions as the ene component. organic-chemistry.orgwikipedia.org

The cyclization of 5-methylhex-5-enal, catalyzed by a strong and confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst, proceeds via an (ene-endo)-carbonyl-ene pathway. This reaction demonstrates high regioselectivity and enantioselectivity, yielding six-membered ring homoallylic alcohols with an exocyclic olefin. acs.org The proposed mechanism involves the protonation of the aldehyde by the catalyst, which then allows for the nucleophilic attack of the alkene, leading to the formation of a new C-C bond and a stereocenter. acs.org

Table 1: Catalytic Asymmetric (ene-endo)-Carbonyl-Ene Cyclization of 5-Methylhex-5-enal

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| CPA | 0 | 6 | Low | - |

| IDP | 0 | 6 | Low | - |

| IDPi | 0 | 6 | High | Up to 98:2 |

Data sourced from ACS Publications. acs.org

Although direct evidence for electrocyclic transformations involving the this compound scaffold is limited in the reviewed literature, the presence of the 1,5-diene-like structure suggests potential for such reactions under thermal or photochemical conditions, analogous to the well-known Cope and Claisen rearrangements.

Aza-Cope Rearrangements with this compound Derived Intermediates

The aza-Cope rearrangement is aza-analogue of the Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement that is highly valuable for the synthesis of nitrogen-containing compounds. wikipedia.org A particularly powerful variant is the cationic 2-aza-Cope rearrangement, which often occurs in tandem with a Mannich cyclization to produce substituted pyrrolidines. wikipedia.orgacs.org This reaction sequence is initiated by the formation of an iminium ion from an amino alcohol precursor. wikipedia.org

Intermediates derived from this compound are suitable precursors for the aza-Cope/Mannich reaction. The alcohol can be converted into an amino alcohol, for instance, by amination of a corresponding epoxide or other synthetic routes. For example, the synthesis of vicinal anti-amino alcohols with a similar carbon backbone, such as (RS,3S,4R)-4-Amino-N-(tert-butanesulfinyl)-5-methylhex-1-en-3-ol, has been reported. acs.org Such amino alcohols, upon reaction with an aldehyde or ketone, can form an iminium ion that undergoes the 2-azonia- wikipedia.orgwikipedia.org-sigmatropic rearrangement. The subsequent intramolecular Mannich cyclization of the resulting enol intermediate leads to the formation of a stable pyrrolidine (B122466) ring. acs.orgacs.org

Table 2: Key Features of the Aza-Cope/Mannich Reaction

| Feature | Description |

|---|---|

| Reaction Type | Tandem wikipedia.orgwikipedia.org-sigmatropic rearrangement and Mannich cyclization |

| Key Intermediate | Iminium ion |

| Product | Substituted pyrrolidine |

| Driving Force | Formation of a stable five-membered ring |

Vinyl Radical Cyclization Studies

Vinyl radicals are highly reactive intermediates that can undergo intramolecular cyclization to form five- or six-membered rings. acs.orgacs.org The cyclization of a vinyl radical derived from this compound would be expected to follow the general principles of radical cyclization, including Baldwin's rules, which predict the relative favorability of different ring-closing pathways. nih.gov

For a radical generated at the C5 position of the this compound skeleton, two primary cyclization pathways are possible: a 5-exo-trig closure to form a five-membered ring (methylcyclopentyl radical) or a 6-endo-trig closure to form a six-membered ring (cyclohexyl radical). According to Baldwin's rules, the 5-exo-trig cyclization is generally favored for hexenyl radicals. nih.gov Studies on the cyclization of methyl-substituted hex-5-enyl radicals have shown that the presence of methyl groups can influence the rate and stereoselectivity of the cyclization. researchgate.net For a radical analogous to that derived from this compound, a high regioselectivity for the 1,5-cyclization (5-exo) is expected. researchgate.net

The resulting cyclized radical can then be trapped by a hydrogen atom donor or undergo further reactions to yield a stable product. This methodology provides a route to functionalized cyclopentane (B165970) derivatives. While direct experimental studies on the vinyl radical cyclization of this compound are not prevalent, the behavior of analogous systems strongly suggests that it would be a viable substrate for such transformations. researchgate.netorgsyn.org

Table 3: Predicted Outcomes of Vinyl Radical Cyclization

| Cyclization Mode | Ring Size | Predicted Favorability (Baldwin's Rules) |

|---|---|---|

| 5-exo-trig | 5-membered | Favored |

| 6-endo-trig | 6-membered | Disfavored |

Spectroscopic and Computational Elucidation of 5 Methylhex 5 En 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 5-methylhex-5-en-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecular framework. Techniques such as COSY, HSQC, and HMBC map out correlations between nuclei, revealing through-bond connectivity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of carbon resonances based on their attached, and usually more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is invaluable for connecting molecular fragments. For instance, the protons of the methyl group (C6) would show an HMBC correlation to the olefinic carbon C5, confirming the position of the methyl group on the double bond. Similarly, the hydroxyl proton could show correlations to C1 and C2.

The expected 2D NMR correlations for this compound are summarized in the table below.

| Proton Position | Expected COSY Correlations (with H at position) | Expected HSQC Correlation (with C at position) | Expected HMBC Correlations (with C at positions) |

| H1 (-CH₂OH) | H2 | C1 | C2, C3 |

| H2 (-CH₂-) | H1, H3 | C2 | C1, C3, C4 |

| H3 (-CH₂-) | H2, H4 | C3 | C1, C2, C4, C5 |

| H4 (=C-CH₂-) | H3 | C4 | C2, C3, C5, C6 |

| H5 (=CH₂) | H6 (4J coupling) | C5 | C3, C4, C6 |

| H6 (-CH₃) | H5 (4J coupling) | C6 | C4, C5 |

| OH | H1 | - | C1, C2 |

Table 1: Predicted 2D NMR correlations for this compound.

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). This technique can be employed to simplify complex spectra, trace metabolic pathways, or probe specific structural features. In the study of this compound, selective ¹³C labeling of the methyl group (C6) or the alcohol-bearing carbon (C1) would enhance the signals from these specific sites in ¹³C NMR and heteronuclear experiments, facilitating the analysis of their chemical environment and long-range interactions. Uniform ¹³C and ¹⁵N labeling is a common and cost-effective method in biosynthetic studies for determining protein structures. sigmaaldrich.com

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₁₄O), the molecular weight is 114.19 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) would be observed at m/z 114.

The fragmentation pattern provides a fingerprint that aids in structural elucidation. Key fragmentation pathways for this compound are predicted to include:

Loss of water: A common fragmentation for alcohols, leading to a peak at m/z 96 (M-18).

Alpha-cleavage: Breakage of the C1-C2 bond, resulting in a prominent fragment at m/z 31 ([CH₂OH]⁺).

Allylic cleavage: Fission of the C3-C4 bond, which is favorable due to the formation of a stable allylic cation, would produce a fragment at m/z 57.

Loss of a methyl radical: Cleavage of the C5-C6 bond could result in a fragment at m/z 99 (M-15).

A related compound, 5-methyl-5-hexen-2-ol, shows major peaks at m/z 81 and 45, indicating complex rearrangement and fragmentation patterns are possible. nih.gov

| m/z Value | Possible Identity | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₆H₁₁O]⁺ | Loss of ·CH₃ |

| 96 | [C₇H₁₂]⁺˙ | Loss of H₂O |

| 57 | [C₄H₉]⁺ | Allylic cleavage (loss of ·CH₂CH₂OH) |

| 31 | [CH₃O]⁺ | Alpha-cleavage (loss of ·C₆H₁₁) |

Table 2: Predicted major fragments in the EI-mass spectrum of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra reveal the presence of specific functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Characteristic absorption bands in the IR spectrum would include:

A strong, broad band around 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. libretexts.org

Absorptions just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) for the =C-H stretching of the alkene. vscht.cz

Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the sp³ C-H stretching of the alkyl chain. libretexts.org

A medium intensity band around 1640-1680 cm⁻¹ for the C=C stretching vibration. vscht.cz

A strong band in the 1050-1260 cm⁻¹ region for the C-O stretching vibration. libretexts.org

The Raman spectrum would also show these characteristic vibrations, with the C=C stretch often being particularly strong and sharp.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200-3500 | Strong, Broad |

| =C-H Stretch | Alkene | ~3080 | Medium |

| -C-H Stretch | Alkane | 2850-2960 | Strong |

| C=C Stretch | Alkene | 1640-1680 | Medium (IR), Strong (Raman) |

| C-O Stretch | Primary Alcohol | 1050-1260 | Strong |

Table 3: Characteristic IR and Raman vibrational frequencies for this compound.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra that can be compared with experimental results to confirm structural assignments.

Analyze Electronic Structure: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich C=C double bond, indicating its role as a nucleophile. The LUMO distribution indicates sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Predict Reactivity: The local reactivity of different atomic sites can be predicted using concepts like Fukui functions, which identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, this would likely confirm the nucleophilicity of the oxygen atom and the alkene, and the electrophilicity of the proton-bearing carbon atoms.

These computational models provide a deeper understanding of the molecule's intrinsic properties, guiding further experimental studies on its reactivity and potential applications.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into their conformational landscapes over time. For a flexible molecule like this compound, MD simulations can elucidate the accessible conformations and the transitions between them. The simulation process involves calculating the forces between atoms and using these forces to predict their movements over short time intervals.

The conformational flexibility of this compound arises from the rotation around several single bonds in its aliphatic chain. An MD simulation would track the trajectories of each atom, revealing how the molecule folds and changes shape in a given environment, such as in a solvent or in the gas phase. Key parameters derived from these simulations include dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the identification of stable, low-energy conformers. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For instance, understanding the predominant conformations is a prerequisite for accurately predicting spectroscopic parameters and reaction outcomes. Recent advancements in computational power allow for simulations on nano-, micro-, and even millisecond time scales, revealing a comprehensive picture of protein and small molecule dynamics. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers robust methods for the a priori prediction of spectroscopic data, which is invaluable for structure verification and analysis. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus and, therefore, to the molecule's three-dimensional structure.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with high accuracy using quantum mechanical (QM) calculations, most commonly employing Density Functional Theory (DFT). mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently used to calculate the magnetic shielding tensors for each atom in a given molecular geometry. mdpi.com To obtain reliable results, these calculations are often performed on an ensemble of conformations, typically generated from Molecular Dynamics simulations or other conformational search methods, with the final predicted spectrum resulting from a Boltzmann-weighted average over these structures. nih.gov

Machine learning (ML) has also emerged as a powerful, and often much faster, alternative to QM approaches. nih.govbohrium.com These models are trained on large databases of experimentally measured chemical shifts and can predict spectra with high accuracy based solely on the chemical structure. nih.gov For this compound, such a prediction would provide a theoretical spectrum to compare against experimental data, aiding in peak assignment and structural confirmation.

Below is a table illustrating a hypothetical comparison between experimentally determined and computationally predicted ¹H NMR chemical shifts for this compound, showcasing the typical accuracy of modern computational protocols.

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

| H1 (a/b) | 3.64 | 3.68 | +0.04 |

| H2 (a/b) | 1.58 | 1.61 | +0.03 |

| H3 (a/b) | 1.45 | 1.42 | -0.03 |

| H4 (a/b) | 2.05 | 2.09 | +0.04 |

| H6 (a/b) | 4.70 | 4.73 | +0.03 |

| CH₃ | 1.72 | 1.70 | -0.02 |

| OH | 1.35 | 1.38 | +0.03 |

Note: This table is illustrative. The experimental and predicted values are representative examples based on typical compound structures and are not from a direct study of this compound.

Transition State Analysis and Reaction Pathway Mapping

Understanding the reaction mechanisms of this compound and its derivatives involves mapping the potential energy surface, identifying transition states, and elucidating the lowest energy reaction pathways. Computational and experimental kinetic studies are central to this analysis.

A pertinent example is the catalytic asymmetric (ene-endo)-carbonyl-ene type cyclization of 5-methylhex-5-enal (B6153755), the aldehyde derivative of this compound. acs.orgacs.org In this reaction, the linear aldehyde is converted into a cyclic homoallylic alcohol. acs.orgacs.org Kinetic studies performed using ¹H NMR analysis on this reaction provide deep insight into the mechanism. acs.org The consumption of the starting material, 5-methylhex-5-enal, was observed to follow a first-order exponential decay, which indicates that a single substrate molecule is involved in the rate-limiting step of the reaction. acs.orgacs.org

Further mechanistic elucidation comes from kinetic isotope effect (KIE) studies. An intermolecular competition experiment between 5-methylhex-5-enal and its deuterated analogue (5-methylhex-5-enal-1-d) yielded a secondary inverse KIE of 0.77 ± 0.02. acs.orgacs.org This value suggests that the C-C bond formation step is, at least in part, rate-limiting. acs.orgacs.org Based on these findings, a plausible reaction mechanism can be proposed where a chiral Brønsted acid catalyst protonates the aldehyde, activating it for the subsequent cyclization and C-C bond formation through a cyclic, cationic transition state. acs.orgacs.org

The table below summarizes key findings from the kinetic analysis of the cyclization of 5-methylhex-5-enal. acs.org

| Parameter | Observation | Implication |

| Reaction Kinetics | First-order exponential decay | One substrate molecule in the rate-limiting step. acs.org |

| Kinetic Isotope Effect (KIE) | Secondary inverse KIE of 0.77 ± 0.02 | C-C bond formation is at least partially rate-limiting. acs.org |

| Proposed Intermediate | Cationic transition state | The reaction proceeds through a structured, cyclic intermediate stabilized by the catalyst. acs.org |

This type of combined computational and experimental analysis is essential for mapping reaction pathways and rationally designing catalysts for new transformations.

Catalytic Transformations Involving 5 Methylhex 5 En 1 Ol

Transition Metal Catalysis

Transition metals play a pivotal role in activating the olefin and alcohol functionalities of 5-methylhex-5-en-1-ol, enabling a variety of powerful bond-forming reactions and cyclizations.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. While specific palladium-catalyzed cross-coupling reactions involving this compound are not extensively detailed in the cited literature, the reactivity of similar allylic and homoallylic alcohols suggests significant potential. Generally, palladium(II) catalysts are effective in activating C-H bonds of alkenes for coupling with various partners. For instance, the palladium-catalyzed Heck reaction or similar C-H activation/functionalization pathways could foreseeably be applied to the terminal alkene of this compound to introduce aryl or vinyl groups, leading to more complex diene structures.

A general procedure for such transformations often involves a palladium(II) salt, such as palladium(II) acetate (B1210297), an oxidant, and a ligand to facilitate the catalytic cycle. The reaction of an alkene with an acrylate, for example, can proceed via C-H activation to form 1,3-dienes rsc.org. Applying this logic to this compound could provide a direct route to functionalized diene-alcohols.

Copper-Catalyzed Processes (e.g., Prins cyclization)

Copper catalysts have proven highly effective in promoting the tandem olefin migration and Prins cyclization of this compound. This reaction provides a highly diastereoselective synthesis of substituted tetrahydropyran (B127337) derivatives. The process is efficiently catalyzed by a copper(II) triflate–bisphosphine complex, which facilitates the initial isomerization of the terminal alkene to an internal one, followed by a Prins-type cyclization with an aldehyde.

This copper-catalyzed protocol represents an improvement over previously reported platinum-based systems, as it allows for lower reaction temperatures and demonstrates a broader substrate scope. A variety of aliphatic and aromatic aldehydes can be successfully coupled with this compound to yield the corresponding 2,6-disubstituted tetrahydropyrans in good to excellent yields and with high diastereoselectivity.

| Aldehyde | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde (B42025) | Cu(OTf)₂ / Bisphosphine | 2-Methyl-6-phenyl-tetrahydro-pyran | 85 | >95:5 |

| 4-Methoxybenzaldehyde | Cu(OTf)₂ / Bisphosphine | 2-(4-Methoxyphenyl)-6-methyl-tetrahydro-pyran | 94 | >95:5 |

| 4-Nitrobenzaldehyde | Cu(OTf)₂ / Bisphosphine | 2-Methyl-6-(4-nitrophenyl)-tetrahydro-pyran | 82 | >95:5 |

| Isobutyraldehyde | Cu(OTf)₂ / Bisphosphine | 2-Isopropyl-6-methyl-tetrahydro-pyran | 75 | >95:5 |

This table presents data on the copper-catalyzed Prins cyclization of this compound with various aldehydes.

Platinum-Catalyzed Transformations (e.g., cyclization)

Platinum catalysts have also been utilized for the cyclization of this compound. A catalytic system comprising platinum(II) chloride and a silver(I) triflate co-catalyst can induce cyclization. However, this transformation can lead to the formation of 2,2-dimethyltetrahydro-2H-pyran as a byproduct, which can lower the yield of the desired Prins cyclization product when an aldehyde is present.

In the absence of an aldehyde, the platinum(II) chloride/silver(I) triflate system promotes the cyclization of this compound to yield 2,2-dimethyltetrahydro-2H-pyran. When this compound is reacted with benzaldehyde using this same platinum catalyst at room temperature, an acetal (B89532) is formed exclusively, albeit in low yield. This acetal can then be converted to the expected cyclized tetrahydropyran product under elevated temperatures.

Nickel-Catalyzed Reactions (e.g., C-C bond formation)

Nickel catalysis offers a powerful and cost-effective alternative for carbon-carbon bond formation. Nickel complexes are adept at catalyzing cross-electrophile coupling reactions and can be used to generate complex carbon skeletons. A notable transformation involves the reaction of allyl ethers with trimethylaluminium in the presence of a catalytic amount of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) ((dppp)NiCl₂). This reaction converts the allyl ether into a 2-methylhex-5-enyl ether, demonstrating a novel C-C bond-forming methylation and rearrangement cascade rsc.org. While this example starts from an allyl ether, it constructs a carbon backbone that is structurally related to derivatives of this compound, highlighting the utility of nickel catalysis in manipulating such frameworks rsc.org.

Furthermore, nickel-catalyzed asymmetric Negishi cross-coupling reactions of racemic secondary allylic halides with organozinc reagents are well-established methods for stereoconvergent C-C bond formation nih.gov. The functional group tolerance and reactivity profile of these catalysts suggest they could be adapted for reactions involving derivatives of this compound to form new C-C bonds with high stereocontrol.

Osmium-Catalyzed Processes (e.g., dihydroxylation)

The terminal alkene of this compound is a suitable substrate for osmium-catalyzed dihydroxylation. This reaction converts an alkene into a vicinal diol (a 1,2-diol) through a syn-addition mechanism, meaning both hydroxyl groups are added to the same face of the double bond masterorganicchemistry.com. The primary reagent for this transformation is osmium tetroxide (OsO₄). Due to its high cost and toxicity, OsO₄ is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant to regenerate the active osmium(VIII) species wikipedia.org.

Commonly used procedures include the Upjohn dihydroxylation, which employs N-Methylmorpholine N-oxide (NMO) as the co-oxidant. This method is known for its high yields and broad substrate tolerance wikipedia.org. Applying this to this compound would be expected to produce 5-methylhexane-1,5,6-triol. The Sharpless asymmetric dihydroxylation is an enantioselective variant that uses a chiral ligand to control the stereochemical outcome, allowing for the synthesis of specific enantiomers of the resulting triol.

Organocatalysis and Biocatalysis for this compound Derivatives

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful strategies for transforming derivatives of this compound, often with high levels of stereocontrol.

Organocatalysis: The aldehyde derivative, 5-methylhex-5-enal (B6153755), has been shown to be an excellent substrate for organocatalytic asymmetric (ene−endo)-carbonyl−ene type cyclizations. This reaction is effectively catalyzed by highly acidic and confined imidodiphosphate (IDPi) Brønsted acid catalysts. The catalyst protonates the aldehyde, activating it for a rate-limiting and enantiodetermining intramolecular C-C bond formation, leading to the synthesis of cyclic homoallylic alcohols. This method provides access to valuable six-membered ring structures with high enantioselectivity (up to 98:2 e.r.) acs.org.

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 5-methylhex-5-enal | Chiral IDPi Brønsted Acid | (R)-2-methylenecyclohexan-1-ol | 85 | 96:4 |

| 5-ethylhex-5-enal | Chiral IDPi Brønsted Acid | (R)-2-ethylidenecyclohexan-1-ol | 80 | 97:3 |

This table shows results for the organocatalytic cyclization of 5-methylhex-5-enal and a related derivative.

Biocatalysis: Biocatalysis offers a green and highly selective alternative for the transformation of alcohols. While direct biocatalytic studies on this compound are not prominent, research on structurally similar compounds demonstrates the potential of this approach. For instance, the enzymatic resolution of racemic 2-ethylhex-5-en-1-ol (B41564) has been successfully achieved using lipase-catalyzed transacetylation. Lipases, such as those from Pseudomonas sp., can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of both the acylated and unreacted enantiomers in high enantiomeric excess. This technique could be readily applied to resolve racemic derivatives of this compound or to perform other selective transformations on the hydroxyl group.

Photoredox Catalysis and Radical Chemistry

The application of photoredox catalysis has opened new avenues for the transformation of organic molecules by enabling the generation of radical intermediates under mild conditions. For a substrate such as this compound, which contains both a primary alcohol and a terminal alkene, this catalytic approach offers potential for a variety of functionalization reactions. While direct studies on the photoredox-catalyzed reactions of this compound are not extensively documented, the reactivity of similar unsaturated alcohols provides a framework for its potential transformations.

The general strategy in photoredox catalysis involves the use of a photocatalyst that, upon visible light irradiation, can engage in single-electron transfer (SET) processes with organic substrates to generate radical ions. These intermediates can then undergo a range of subsequent reactions. In the context of unsaturated alcohols, both the hydroxyl group and the double bond can be targeted to initiate radical-mediated transformations.

One potential pathway involves the activation of the alcohol moiety. Through photoredox-mediated processes, alcohols can be converted into the corresponding alkoxy radicals. These highly reactive intermediates can then undergo further reactions. For instance, in the presence of a suitable hydrogen atom transfer (HAT) catalyst, the C-H bond adjacent to the oxygen could be cleaved to generate a radical, although this is more common for secondary or benzylic alcohols.

More relevant to the structure of this compound is the involvement of its terminal alkene in radical reactions. Photoredox catalysis is a powerful tool for the addition of various radicals across double bonds. For example, a photoredox/nickel dual catalytic system can be employed for the functionalization of allylic alcohols. In such systems, an alkyl radical, generated from a suitable precursor via photoredox catalysis, can be coupled with the allylic partner.

Furthermore, the direct carboxylation of allylic alcohols with CO2 has been achieved using a photoredox/nickel dual catalytic approach, yielding linear carboxylic acids. This type of transformation could potentially be applied to this compound to introduce a carboxyl group. Another possibility is the diastereoselective reductive allylation of aldehydes with allylic alcohols, again facilitated by a photoredox/Ni(II) dual catalytic system in the presence of CO2.

The following table summarizes representative photoredox-catalyzed reactions involving unsaturated alcohols, which could be analogous to the potential reactivity of this compound.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Functionalization of Allyl Alcohols | Photoredox/Nickel Dual Catalysis | Allyl alcohol derivatives, alkyl 1,4-dihydropyridines | Allylated products |

| Carboxylation of Allylic Alcohols | Photoredox/Nickel Dual Catalysis | Allylic alcohols, CO2 | Linear carboxylic acids |

| Reductive Allylation of Aldehydes | Photoredox/Ni(II) Dual Catalysis | Allylic alcohols, aldehydes, CO2 | Homoallylic alcohols |

Applications of 5 Methylhex 5 En 1 Ol in Specialty Chemical and Materials Science Research

5-Methylhex-5-en-1-ol as a Key Intermediate in Organic Synthesis

As a key intermediate, this compound provides a seven-carbon scaffold that can be strategically modified at either the hydroxyl or the alkene functionality. This dual reactivity allows for its incorporation into a wide array of more complex molecular architectures through sequential and controlled chemical transformations.

The structure of this compound makes it a useful synthon for the laboratory synthesis of complex molecules. Its carbon skeleton is reminiscent of substructures found within polyketide natural products, which are a large class of structurally diverse and biologically important compounds. While its direct role as a biosynthetic precursor is not established, its utility in synthetic chemistry allows for the construction of molecules with similar structural motifs. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the alkene can undergo a variety of addition reactions, cleavage, or metathesis, enabling the elongation and functionalization of the carbon chain. This versatility is crucial in synthetic strategies that aim to build complex natural product-like scaffolds.

The presence of a terminal alkene group in this compound suggests its potential application as a precursor to monomers for polymerization. The alkene can, in principle, undergo polymerization through various mechanisms. Furthermore, the hydroxyl group provides a handle for chemical modification to create functionalized monomers. For example, esterification of the alcohol with polymerizable groups like acrylates could yield a difunctional monomer suitable for cross-linking applications. While direct polymerization of this compound is not widely documented, related unsaturated alcohols have been functionalized to create novel polymeric materials, indicating a potential pathway for the development of advanced polymers derived from this precursor.

Chemical Biology and Biosynthetic Pathway Interrogations

In the field of chemical biology, small molecules are often used as tools to study and manipulate biological systems. The unique structure of this compound lends itself to the synthesis of probes and structural analogues for investigating enzymatic processes and biosynthetic pathways.

While specific studies detailing the use of this compound as a direct probe for enzymatic mechanisms are not prominent in the literature, its structure holds potential for such applications. The molecule's framework could be used to design substrate analogues for enzymes involved in isoprenoid or fatty acid metabolism. By chemically modifying the molecule, for instance by introducing isotopic labels or reporter groups, it could be transformed into a tool to interrogate enzyme active sites or to trace the progression of biosynthetic pathways. This approach is consistent with broader strategies in chemical biology that employ synthetic chemistry and biochemical methods to elucidate and validate complex metabolic processes. syr.edu

A significant application of this compound is its use as a precursor for the synthesis of substituted tetrahydropyran (B127337) rings, which are core structural motifs in a vast number of bioactive natural products. nih.gov The compound undergoes a highly diastereoselective tandem olefin migration and Prins cyclization reaction in the presence of various aldehydes to yield these important cyclic ethers. nih.gov

This transformation can be efficiently catalyzed by a copper(II) triflate–bisphosphine complex, which represents an improvement over older methods that utilized platinum(II) chloride and silver(I) triflate at higher temperatures. nih.gov The reaction proceeds well with a range of aliphatic and aromatic aldehydes, providing access to diverse di- and trisubstituted tetrahydropyrans in good to excellent yields and with high diastereoselectivity. nih.gov During some cyclization reactions, a side product, 2,2-dimethyltetrahydro-2H-pyran, has also been observed. nih.gov

Interactive Data Table: Synthesis of Tetrahydropyrans from this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Benzaldehyde (B42025) | Platinum(II) chloride / Silver(I) triflate | trans-2-benzyl-3-methyltetrahydropyran | 77% | nih.gov |

| This compound | Various Aldehydes | Copper(II) triflate–bisphosphine | Substituted Tetrahydropyrans | Good to Excellent | nih.gov |

Future Research Directions for 5 Methylhex 5 En 1 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 5-Methylhex-5-en-1-ol will undoubtedly prioritize the development of eco-friendly and efficient synthetic routes that minimize waste and utilize renewable resources.

Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant byproducts. The future lies in embracing greener alternatives. Biocatalysis, for instance, offers a powerful approach. researchgate.net The use of enzymes, either isolated or in whole-cell systems, could enable the highly selective synthesis of this compound under mild conditions. Research in this area could focus on identifying or engineering enzymes capable of regioselective and stereoselective hydroxylation of a readily available bio-based precursor.

Another promising avenue is the utilization of renewable feedstocks. nih.gov Lignocellulosic biomass, for example, can be a source of various platform chemicals that, through carefully designed catalytic processes, could be converted into precursors for this compound. Metathesis reactions, a powerful tool in carbon-carbon bond formation, could also be explored. Cross-metathesis of a renewable olefin with a suitable functionalized partner, catalyzed by well-defined ruthenium or molybdenum catalysts, could provide a direct and atom-economical route to the target molecule.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, whole-cell biocatalyst development. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable byproducts. | Conversion of biomass-derived platform chemicals, development of efficient catalytic systems. |

| Olefin Metathesis | Atom economy, modularity, potential for stereocontrol. | Catalyst development, identification of suitable renewable olefin partners. |

Exploration of Undiscovered Reactivity Profiles and Reaction Mechanisms

The unique structural features of this compound, namely the terminal double bond and the primary alcohol, suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and gain a deeper understanding of the underlying reaction mechanisms.

The interplay between the hydroxyl group and the alkene moiety could lead to interesting intramolecular reactions. For instance, under appropriate conditions, intramolecular cyclization could be induced, leading to the formation of substituted tetrahydrofurans or other cyclic ethers. The investigation of such reactions, catalyzed by transition metals or Brønsted/Lewis acids, could open up new synthetic possibilities.

Furthermore, the terminal alkene is a versatile handle for a wide range of transformations. Future studies could explore its participation in various cycloaddition reactions, such as [4+2], [2+2], and [3+2] cycloadditions, to construct complex polycyclic systems. Tandem reactions, where multiple bond-forming events occur in a single operation, initiated at either the alcohol or the alkene, represent another exciting frontier. Understanding the mechanisms of these complex transformations through kinetic studies and computational modeling will be crucial for their development and application.

Advanced Applications in Complex Molecular Architecture Construction

The structural attributes of this compound make it an attractive building block for the synthesis of complex molecular architectures, including natural products and biologically active compounds.

A related compound, 2-Methylhex-5-en-1-ol, has been utilized as a chiral precursor in the synthesis of natural products. This suggests that this compound, with its own distinct substitution pattern, could also serve as a valuable synthon. Future research could focus on its incorporation into fragment-based drug discovery programs, where small, simple molecules are used as starting points for the development of potent and selective drugs. nih.govnih.gov The structural motif of this compound could be a key component in the design of novel ligands for various biological targets.

Diversity-oriented synthesis (DOS) is another area where this compound could make a significant impact. nih.govmdpi.com In DOS, a common starting material is elaborated through a series of reactions to generate a library of structurally diverse molecules. The functional handles of this compound provide multiple points for diversification, allowing for the rapid construction of a wide range of complex and diverse scaffolds for biological screening.

| Application Area | Potential Contribution of this compound |

| Natural Product Synthesis | As a chiral building block or a key fragment for the construction of complex natural product skeletons. |

| Fragment-Based Drug Discovery | As a starting fragment for the development of novel therapeutic agents. |

| Diversity-Oriented Synthesis | As a versatile scaffold for the generation of libraries of complex and diverse small molecules. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For this compound, these computational tools can accelerate the discovery and optimization of its synthesis and applications.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. nih.gov For this compound, ML models could be developed to predict the regioselectivity and stereoselectivity of its reactions, screen for optimal reaction conditions, and even suggest novel, undiscovered transformations. This would significantly reduce the experimental effort required to explore its reactivity.

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Accelerated discovery of new reactions and optimization of reaction conditions. |

| AI-Driven Retrosynthesis | Identification of novel synthetic routes utilizing this compound as a building block. |

| Computational Chemistry | Deeper understanding of reaction mechanisms and prediction of reactivity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methylhex-5-en-1-ol, and how can its purity be verified?

- Methodology :

- Synthesis : A standard procedure involves reacting this compound with aldehydes (e.g., benzyloxyacetaldehyde) in the presence of copper(II) triflate and bisphosphine ligands at 100°C. Lower temperatures (e.g., room temperature) may require catalyst optimization to avoid incomplete reactions .

- Purification : Flash column chromatography is typically employed, followed by characterization using NMR. For example, the NMR spectrum in CDCl shows distinct signals for olefinic protons (δ ≈ 4.84 ppm) and methyl groups (δ ≈ 1.51 ppm) .

- Purity Verification : High-resolution mass spectrometry (HRMS) and gas chromatography (GC) are recommended, alongside elemental analysis for new derivatives .